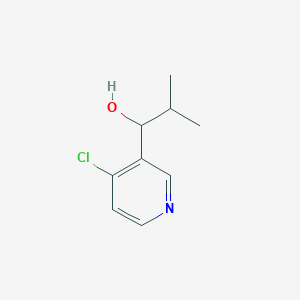
1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol
Vue d'ensemble
Description
“(4-Chloro-3-pyridinyl)methanol” is an organic compound with the chemical formula C6H6ClNO . It appears as a colorless to light yellow solid .
Synthesis Analysis
This compound can be synthesized by the reaction of pyridinecarboxaldehyde with methyl chloride . The steps of the reaction are as follows :
Molecular Structure Analysis
The molecular formula of “(4-Chloro-3-pyridinyl)methanol” is C6H6ClNO . Its molar mass is 143.57 .
Physical And Chemical Properties Analysis
The density of “(4-Chloro-3-pyridinyl)methanol” is 1.324±0.06 g/cm3 . Its boiling point is predicted to be 262.8±25.0 °C . The flash point is 112.7°C . It is soluble in organic solvents such as ethanol, ether, and chloride .
Applications De Recherche Scientifique
Application 1: Uric Acid Transporter 1 (URAT1) Inhibitor
- Summary of the Application : “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” is used in the design of potent uric acid transporter 1 (URAT1) inhibitors. URAT1 is a protein that plays a crucial role in the reabsorption of uric acid in the kidneys. Inhibiting URAT1 can help treat conditions like gout and hyperuricemia, which are caused by high levels of uric acid in the blood .
- Methods of Application or Experimental Procedures : The compound was synthesized and its in vitro URAT1 inhibitory activities were determined. The systematic exploration of the structure-activity relationship (SAR) of a diarylmethane backbone led to the discovery of this highly potent novel URAT1 inhibitor .
- Results or Outcomes : The compound was found to be 200- and 8-fold more potent than parent lesinurad and benzbromarone, respectively. It is the most potent URAT1 inhibitor discovered in their laboratories so far and also comparable to the most potent ones currently under development in clinical trials .
Application 2: Pesticide and Pharmaceutical Intermediate
- Summary of the Application : “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” is a widely used pesticide intermediate, which can be used to synthesize various pesticides, herbicides, and fungicides. It can also be used as an intermediate for the preparation of drugs .
- Methods of Application or Experimental Procedures : The compound can be synthesized by the reaction of pyridinecarboxaldehyde with methyl chloride .
- Results or Outcomes : The compound is used in the synthesis of various pesticides and pharmaceuticals .
Application 3: NMR Spectrum Analysis
- Summary of the Application : “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” can be used in NMR (Nuclear Magnetic Resonance) spectrum analysis. NMR is a powerful tool for determining the structure of organic compounds .
- Methods of Application or Experimental Procedures : The compound is subjected to NMR spectroscopy, and the resulting spectrum is analyzed to determine the structure of the compound .
- Results or Outcomes : The NMR spectrum provides valuable information about the structure of the compound, including the number and types of atoms, their arrangement, and their chemical environment .
Application 4: Synthesis of Certain Drugs
- Summary of the Application : “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” can be used as an intermediate for the preparation of certain drugs .
- Methods of Application or Experimental Procedures : The compound can be synthesized by the reaction of pyridinecarboxaldehyde with methyl chloride. It can then be used in further reactions to synthesize certain drugs .
- Results or Outcomes : The compound is used in the synthesis of various pharmaceuticals .
Application 5: Solvent
- Summary of the Application : “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” is soluble in organic solvents such as ethanol, ether, and chloride . This makes it useful as a solvent in various chemical reactions .
- Methods of Application or Experimental Procedures : The compound can be used as a solvent in chemical reactions where its properties are beneficial. For example, it can be used in reactions where a polar solvent is needed .
- Results or Outcomes : The use of “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” as a solvent can facilitate certain chemical reactions and improve the yield of the desired product .
Application 6: Safety Data Sheet (SDS) Component
- Summary of the Application : “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” is included in the safety data sheets (SDS) of certain products . SDS are documents that provide information on the properties of potentially hazardous chemical substances .
- Methods of Application or Experimental Procedures : The compound’s properties, such as its physical and chemical properties, potential hazards, protective measures, and safety precautions, are documented in the SDS .
- Results or Outcomes : The inclusion of “1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol” in SDS helps ensure the safe handling and use of products that contain this compound .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chloropyridin-3-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)9(12)7-5-11-4-3-8(7)10/h3-6,9,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYOYHEMLOWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CN=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



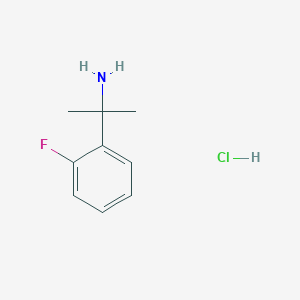
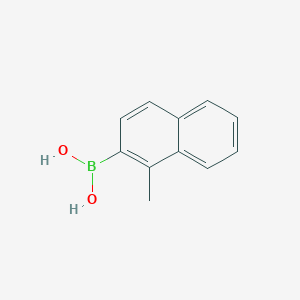
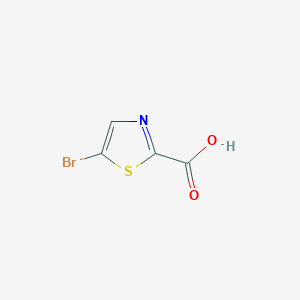
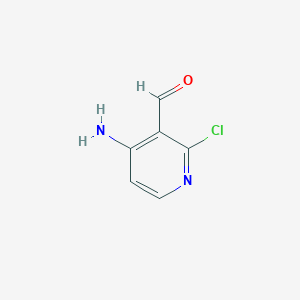
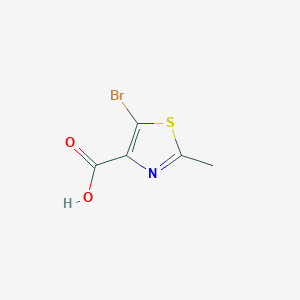
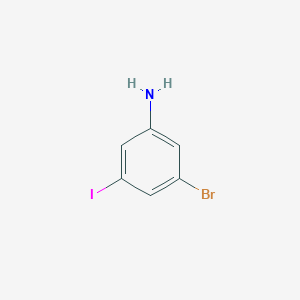
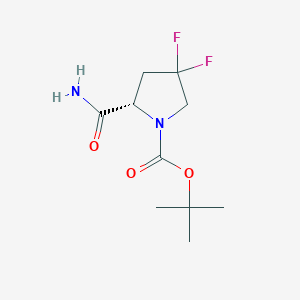
![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)
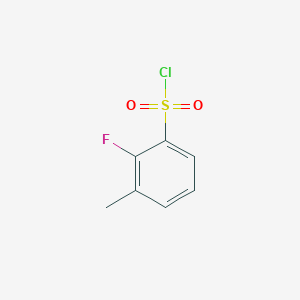
![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
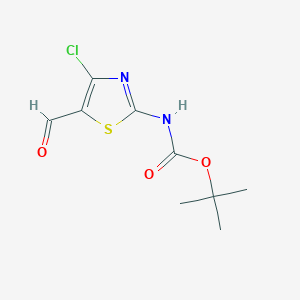
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
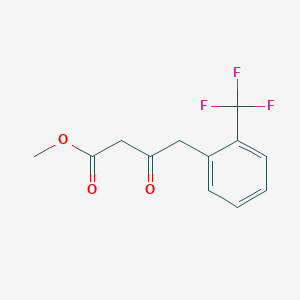
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)